molecular formula C20H36ClN B095167 Benzyldimethylundecylammonium chloride CAS No. 16576-95-7

Benzyldimethylundecylammonium chloride

Cat. No.: B095167
CAS No.: 16576-95-7
M. Wt: 326 g/mol
InChI Key: KDVOJISTAOBJDJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyldimethylundecylammonium chloride is a quaternary ammonium compound widely used as a cationic surfactant. It is known for its antimicrobial properties and is commonly utilized in disinfectants, antiseptics, and preservatives. The compound’s molecular formula is C20H36ClN, and it has a molecular weight of 325.96 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyldimethylundecylammonium chloride can be synthesized through the quaternization of dimethylundecylamine with benzyl chloride. The reaction typically occurs in an organic solvent such as toluene or ethanol under reflux conditions. The reaction is as follows:

C11H23N(CH3)2+C6H5CH2ClC20H36ClN\text{C11H23N(CH3)2} + \text{C6H5CH2Cl} \rightarrow \text{C20H36ClN} C11H23N(CH3)2+C6H5CH2Cl→C20H36ClN

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the product through recrystallization or distillation to achieve high purity levels required for commercial applications .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: The compound is relatively stable and does not readily undergo reduction reactions.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the benzyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or organic solvents.

Major Products:

Scientific Research Applications

Benzyldimethylundecylammonium chloride has diverse applications in scientific research:

Mechanism of Action

The primary mechanism of action of benzyldimethylundecylammonium chloride involves disrupting the cell membrane of microorganisms. The compound binds to the cell membrane through ionic and hydrophobic interactions, leading to increased membrane permeability and leakage of intracellular contents. This results in cell lysis and death of the microorganism .

Comparison with Similar Compounds

    Benzyldimethyldecylammonium chloride: Similar structure but with a shorter alkyl chain (C10).

    Benzyldimethyldodecylammonium chloride: Similar structure but with a longer alkyl chain (C12).

    Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.

Uniqueness: Benzyldimethylundecylammonium chloride is unique due to its specific alkyl chain length (C11), which provides a balance between hydrophobicity and hydrophilicity, making it effective as a surfactant and antimicrobial agent .

Properties

IUPAC Name

benzyl-dimethyl-undecylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N.ClH/c1-4-5-6-7-8-9-10-11-15-18-21(2,3)19-20-16-13-12-14-17-20;/h12-14,16-17H,4-11,15,18-19H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVOJISTAOBJDJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00937125
Record name N-Benzyl-N,N-dimethylundecan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16576-95-7
Record name Benzenemethanaminium, N,N-dimethyl-N-undecyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16576-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyldimethylundecylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016576957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl-N,N-dimethylundecan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyldimethylundecylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.925
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.